molecular formula C11H8ClNO4S B6144705 methyl 8-(chlorosulfonyl)quinoline-6-carboxylate CAS No. 1305711-05-0

methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Cat. No. B6144705
CAS RN: 1305711-05-0
M. Wt: 285.70 g/mol
InChI Key: ZHMQQKGOCCKXKX-UHFFFAOYSA-N
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Description

“Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8ClNO4S . It is used extensively in scientific research due to its wide-ranging applications and unique properties.

Scientific Research Applications

Fluorescent Dyes for Liquid Crystal Displays

A study conducted by Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates through cyclization reactions. These compounds demonstrated a high potential for application in liquid crystal displays (LCDs) due to their excellent orientation parameter in nematic liquid crystal, indicating their suitability as dyes for LCD technology Bojinov & Grabchev, 2003.

Antituberculosis Agents

Jaso et al. (2005) synthesized and evaluated a series of new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study revealed that the substituents on the quinoxaline nucleus significantly affect the activity against Mycobacterium tuberculosis, with certain derivatives showing promising results as potential antituberculosis agents Jaso et al., 2005.

Synthesis of Antimalarial Agents

Wang et al. (2014) described the preparation of various 11-chloro-5-methyl-5H-indolo(2,3-b)quinolines, key intermediates for antimalaria agents. This study presented a benign protocol in terms of reduced steps and easy purification, highlighting the potential of these compounds in the development of new antimalarial drugs Wang et al., 2014.

Cytotoxic Compounds for Cancer Treatment

Mphahlele et al. (2014) conducted a study on novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates, evaluating their cytotoxicity against the human breast cancer cell line MCF-7. The compounds demonstrated the ability to inhibit cancer cell growth in a dose- and time-dependent manner, indicating their potential as anticancer agents Mphahlele et al., 2014.

Novel Routes to Quinoline-2-carboxylates

Wang et al. (2018) developed a novel rhodium-catalyzed oxidative annulation methodology for constructing quinoline-2-carboxylate derivatives. This methodology was found to be tolerant of a wide range of functional groups, suggesting its potential utility in pharmaceutical synthesis Wang et al., 2018.

properties

IUPAC Name

methyl 8-chlorosulfonylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMQQKGOCCKXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305711-05-0
Record name methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
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